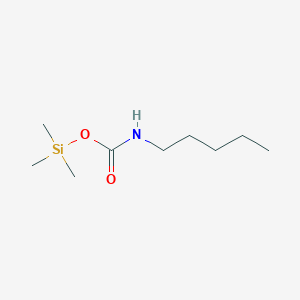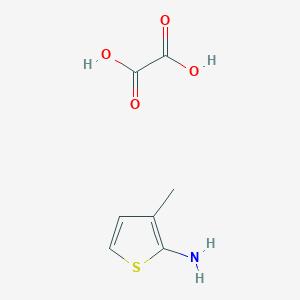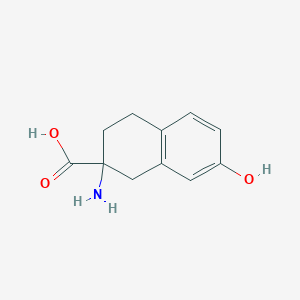![molecular formula C7H4N4S2 B11896404 6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings. The presence of amino, thioxo, and carbonitrile functional groups further enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon sources to form the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of environmentally benign solvents and catalysts can contribute to sustainable manufacturing practices.
化学反応の分析
Types of Reactions
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as antiviral and antimicrobial agents.
作用機序
The mechanism of action of 6-amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential as an apoptosis agonist suggests that it may interact with proteins involved in the regulation of cell death pathways . The presence of the thioxo and amino groups allows for interactions with various enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- Thieno[3,4-b]pyridine derivatives
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile stands out due to its specific combination of functional groups and the thieno[3,2-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C7H4N4S2 |
|---|---|
分子量 |
208.3 g/mol |
IUPAC名 |
6-amino-4-sulfanylidene-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4S2/c8-1-3-4-5(13-6(3)9)7(12)11-2-10-4/h2H,9H2,(H,10,11,12) |
InChIキー |
GURZSGPYRVEXQJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=S)C2=C(N1)C(=C(S2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)




![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)




